
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide, also known as AM251, is a chemical compound that belongs to the class of cannabinoids. It is a selective antagonist of the cannabinoid receptor CB1 and is widely used in scientific research for its ability to block the effects of cannabinoids on this receptor.
作用機序
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous and exogenous cannabinoids to this receptor. This leads to a reduction in the activation of the CB1 receptor and a decrease in the downstream signaling pathways that are normally activated by this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide depend on the specific experimental conditions and the target tissue or organ. In general, N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide has been shown to reduce the effects of cannabinoids on the CB1 receptor, leading to a decrease in pain sensation, food intake, and memory consolidation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is its high selectivity for the CB1 receptor, which allows for the specific study of the effects of cannabinoids on this receptor without interference from other signaling pathways. However, one limitation of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is its relatively low potency compared to other CB1 antagonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the study of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide and its role in the endocannabinoid system. One area of interest is the development of more potent and selective CB1 antagonists that can be used in both basic and clinical research. Another area of interest is the study of the effects of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide on other signaling pathways that are activated by the CB1 receptor, such as the mTOR pathway. Finally, the use of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of various diseases and conditions.
合成法
The synthesis of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-chloro-6-methylpyridine with 2-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then converted to the final product by treatment with hydroxylamine hydrochloride and sodium hydroxide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is widely used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It is particularly useful in studying the effects of cannabinoids on the CB1 receptor, which is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, appetite, mood, and memory.
特性
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-9-14(16-10)15(19)17-13-8-4-3-7-12(13)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFGJGXJKJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


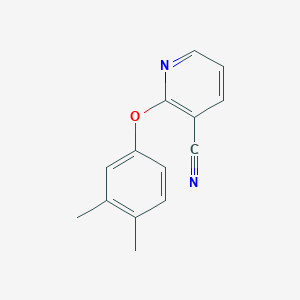
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
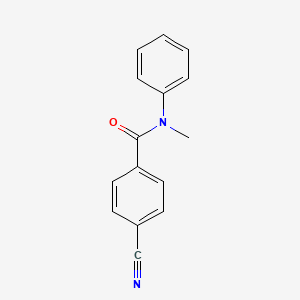
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)
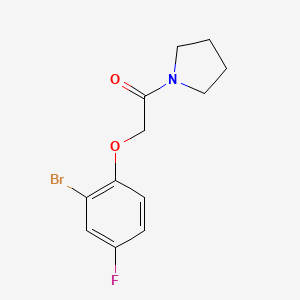
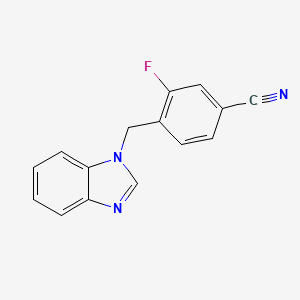
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)


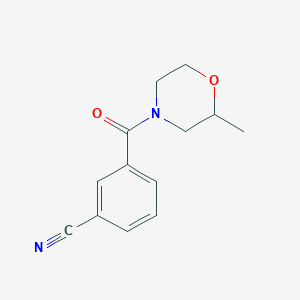

![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)